An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxypyridine
An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxypyridine
Foreword: Understanding the Foundational Characteristics of a Key Synthetic Intermediate
To the researchers, chemists, and drug development professionals who rely on precision and predictability in their work, this guide offers a comprehensive examination of the physical properties of 5-Chloro-2-methoxypyridine (CAS No. 13473-01-3). This halogenated pyridine derivative is a crucial building block in medicinal chemistry and materials science, valued for the specific reactivity and structural attributes it imparts to target molecules. A thorough understanding of its fundamental physical characteristics is not merely academic; it is the bedrock upon which robust, scalable, and reproducible synthetic processes are built. In the following sections, we will move beyond a simple tabulation of data, exploring the causality behind these properties and the experimental methodologies used to determine them, providing a framework for its safe and effective application in the laboratory.
Core Molecular and Physical Characteristics
5-Chloro-2-methoxypyridine is a disubstituted pyridine ring, a heterocyclic aromatic system that is a cornerstone of many pharmaceutical agents. The presence of an electron-withdrawing chlorine atom at the 5-position and an electron-donating methoxy group at the 2-position creates a unique electronic profile that dictates its reactivity and intermolecular interactions. These substitutions are directly responsible for the physical properties detailed below.
A summary of the core physical and chemical identifiers for 5-Chloro-2-methoxypyridine is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| CAS Number | 13473-01-3 | |
| Appearance | White to off-white low-melting solid or colorless oil | [1] |
| Boiling Point | 181-182 °C (at 760 mmHg) | [1] |
| Density | 1.193 g/mL (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.5260 | [1] |
| Flash Point | 53.3 °C (127.9 °F) - Closed Cup | |
| Predicted pKa | 1.12 ± 0.10 (for the pyridinium ion) | [1] |
Elucidation of Key Physical Parameters: Theory and Practice
The values presented above are not arbitrary numbers; they are the result of precise experimental measurements. For the modern researcher, understanding the methodology behind these values is critical for quality control and for predicting the behavior of the compound under varied experimental conditions.
Melting and Boiling Points: Probing Intermolecular Forces
The phase transition temperatures are direct indicators of the strength of intermolecular forces. For 5-Chloro-2-methoxypyridine, these are primarily dipole-dipole interactions, owing to the polarized C-Cl bond and the pyridine ring's nitrogen, as well as van der Waals forces.
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Melting Point: The literature describes this compound as a "powder to lump," suggesting it is a solid at or near standard ambient temperature.[1] A structurally related compound, 5-Amino-2-methoxypyridine, exhibits a melting point of 29-31 °C.[2] It is therefore reasonable to infer that 5-Chloro-2-methoxypyridine is a low-melting solid, likely transitioning to a liquid just above room temperature. The absence of a precise, consistently reported melting point underscores the importance of in-house verification.
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Boiling Point: The relatively high boiling point of 181-182 °C reflects significant dipole-dipole interactions requiring substantial thermal energy to overcome.[1] This value is critical for purification by distillation, indicating that vacuum distillation is preferable to prevent thermal decomposition at atmospheric pressure.
This self-validating protocol ensures accuracy through calibration and controlled heating.
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Sample Preparation: A small amount of finely powdered, dry 5-Chloro-2-methoxypyridine is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer or sensor.
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Rapid Approximation: The sample is heated rapidly to obtain a rough estimate of the melting point. This saves time and informs the subsequent, more precise measurement.
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Precise Determination: A fresh sample is heated to approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute.
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Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. A pure compound will exhibit a sharp melting range (T₂ - T₁ < 2 °C). A broad range indicates the presence of impurities.
Density and Refractive Index: Measures of Purity and Identity
These intensive properties are invaluable for rapid identification and quality control of liquid samples.
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Density: At 1.193 g/mL, 5-Chloro-2-methoxypyridine is denser than water. This is expected due to the presence of the relatively heavy chlorine atom. This property is particularly useful in solvent extraction procedures, as it will form the lower layer in an immiscible system with water.
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Refractive Index: This dimensionless number measures how light propagates through the substance. The value of 1.5260 is a highly specific physical constant for pure 5-Chloro-2-methoxypyridine under standard conditions (20 °C, sodium D-line).[1] It is exceptionally sensitive to impurities, making it an excellent tool for assessing the purity of a sample after distillation or chromatography.
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Calibration: The refractometer prisms are cleaned with ethanol or acetone and a soft lens tissue. The instrument is calibrated using a standard of known refractive index, such as distilled water.
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Sample Application: A few drops of 5-Chloro-2-methoxypyridine are placed on the lower prism. The prisms are closed and locked.
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Measurement: Light is directed through the sample. The adjustment knob is turned until the borderline between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.
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Reading and Temperature Correction: The refractive index is read directly from the scale. The temperature is recorded simultaneously, as refractive index is temperature-dependent. If the measurement temperature (Tₘ) is not 20 °C, a correction is applied: n²⁰/D = nᵀᵐ/D + 0.00045 * (Tₘ - 20).
Solubility Profile: Guiding Reaction and Purification Strategies
The solubility of 5-Chloro-2-methoxypyridine is dictated by its ambivalent structure: a polar pyridine core and relatively nonpolar chloro- and methoxy-substituents.
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Organic Solvents: It is reported to be soluble in methanol and is expected to be soluble in a wide range of common organic solvents such as ethanol, acetone, ethyl acetate, dichloromethane, and toluene due to favorable dipole-dipole and van der Waals interactions.[1]
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Aqueous Solvents: Due to the hydrophobic nature of the chlorophenyl moiety, it is expected to be poorly soluble in water. However, its basicity allows for increased solubility in acidic solutions. The nitrogen atom on the pyridine ring can be protonated, forming a pyridinium salt which is significantly more water-soluble. The predicted pKa of the conjugate acid (pyridinium ion) is approximately 1.12, indicating it is a weak base.[1]
Spectroscopic and Physicochemical Characterization
While bulk physical properties are essential, a deeper molecular understanding requires spectroscopic analysis and other physicochemical measurements.
Spectroscopic Signature (Predicted)
Although experimental spectra are not widely published, the structure of 5-Chloro-2-methoxypyridine allows for a confident prediction of its key spectroscopic features. This is an indispensable tool for reaction monitoring and quality control.
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¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region.
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~8.0-8.2 ppm: A doublet corresponding to the proton at C6 (adjacent to nitrogen), showing a small coupling to the proton at C4.
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~7.5-7.7 ppm: A doublet of doublets for the proton at C4, coupled to both the C3 and C6 protons.
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~6.7-6.9 ppm: A doublet for the proton at C3 (adjacent to the methoxy group), showing coupling to the proton at C4.
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~3.9-4.1 ppm: A sharp singlet for the three equivalent protons of the methoxy (-OCH₃) group.
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¹³C NMR (Carbon NMR): Six distinct signals are expected.
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~163-165 ppm: C2 carbon, attached to both nitrogen and oxygen (highly deshielded).
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~145-147 ppm: C6 carbon, adjacent to nitrogen.
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~138-140 ppm: C4 carbon.
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~120-125 ppm: C5 carbon, attached to chlorine.
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~110-112 ppm: C3 carbon.
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~53-55 ppm: The methoxy (-OCH₃) carbon.
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Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups.
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3100-3000 cm⁻¹: C-H stretching for the aromatic ring.
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2950-2850 cm⁻¹: C-H stretching for the methyl group.
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1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
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1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
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1050-1000 cm⁻¹: Symmetric C-O-C stretching.
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850-750 cm⁻¹: C-Cl stretching.
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Vapor Pressure and Volatility
Safe Handling and Storage
The physical properties of 5-Chloro-2-methoxypyridine dictate its proper handling and storage protocols to ensure laboratory safety and maintain compound integrity.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, and open flames due to its flammable nature (Flash Point 53.3 °C).
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Handling: Due to its potential toxicity and irritant properties, it should be handled in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.
Conclusion
The physical properties of 5-Chloro-2-methoxypyridine—from its phase behavior and density to its spectroscopic fingerprint—are direct consequences of its molecular structure. This guide has aimed to provide not only the quantitative data essential for daily laboratory work but also the contextual and methodological understanding that transforms numbers into actionable scientific insight. By appreciating the interplay of its functional groups and their influence on intermolecular forces, researchers can better predict its behavior, optimize reaction conditions, streamline purification processes, and ensure its safe handling. This foundational knowledge is paramount to leveraging this versatile intermediate to its full potential in the pursuit of novel chemical discovery.
References
- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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PubChem. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000. Available at: [Link]
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ResearchGate. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. Available at: [Link]
-
NIST WebBook. 5-Chloro-2-methoxypyrimidine. Available at: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of a New Series of Poly-Substituted Pyridines Containing Benzimidazoles and Its Metallic Complex | Request PDF. Available at: [Link]
-
chemguide. interpreting C-13 NMR spectra. Available at: [Link]
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Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Jack Westin. Infrared Region - Molecular Structure And Absorption Spectra. Available at: [Link]
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ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]
